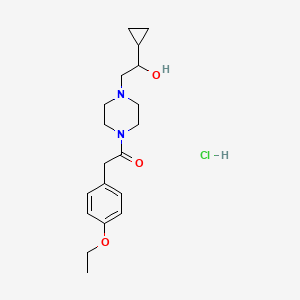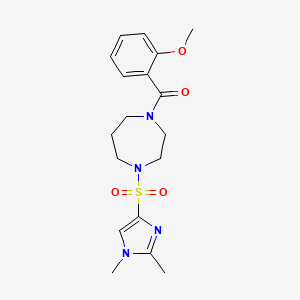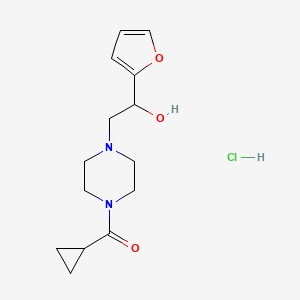
2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a cyclopropane ring, a piperazine moiety, and a furan ring, making it an interesting subject for chemical research and development.
Mechanism of Action
Target of action
Without specific studies, it’s hard to predict the exact targets of this compound. Many drugs containing piperazine rings are known to interact with g protein-coupled receptors (gpcrs), including serotonin and dopamine receptors .
Mode of action
The mode of action would depend on the specific target. For example, if the compound acts on serotonin receptors, it might increase or decrease the activity of these receptors, leading to changes in neurotransmission .
Biochemical pathways
Again, this would depend on the specific target. If the compound acts on serotonin receptors, it could affect various biochemical pathways related to mood, appetite, sleep, and other physiological functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unknown without specific studies. Many piperazine-containing drugs are well absorbed orally and widely distributed in the body .
Result of action
The molecular and cellular effects would depend on the specific target and the biochemical pathways affected. For example, modulation of serotonin receptors could potentially affect mood and behavior .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other substances in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may include:
Formation of the Cyclopropanecarbonyl Intermediate: This step involves the reaction of cyclopropanecarboxylic acid with a suitable reagent, such as thionyl chloride, to form cyclopropanecarbonyl chloride.
Piperazine Derivatization: The cyclopropanecarbonyl chloride is then reacted with piperazine to form 4-cyclopropanecarbonylpiperazine.
Furan Ring Introduction: The furan-2-yl group is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the piperazine intermediate.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and other chemical products. Its unique properties make it suitable for various applications in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol
- **2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-amine
- **2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-thiol
Comparison
Compared to similar compounds, 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride is unique due to its hydrochloride salt form, which may enhance its solubility and stability. Additionally, the presence of the hydroxyl group provides opportunities for further chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
cyclopropyl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c17-12(13-2-1-9-19-13)10-15-5-7-16(8-6-15)14(18)11-3-4-11;/h1-2,9,11-12,17H,3-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEHRYQZKZUFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
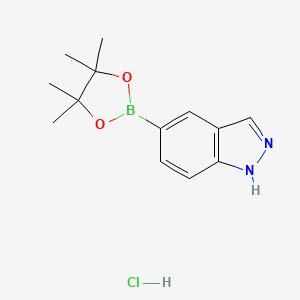
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2950619.png)
![7-benzoyl-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2950620.png)
![2-(1,3-Benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2950622.png)

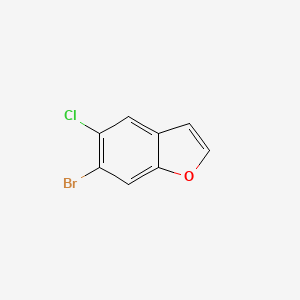
![6-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2950625.png)
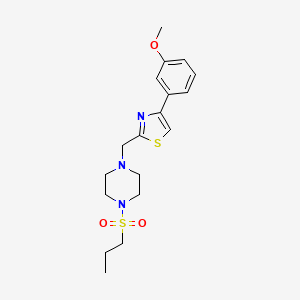
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methoxybenzamide](/img/structure/B2950630.png)
![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2950631.png)
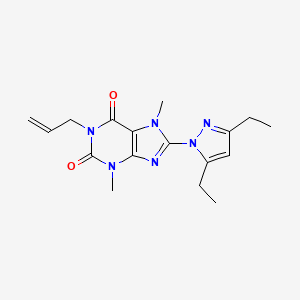
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide](/img/structure/B2950638.png)
